molecular formula C17H13N5O6 B11111252 (2E)-3-(Furan-2-YL)-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide

(2E)-3-(Furan-2-YL)-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide

Cat. No.: B11111252
M. Wt: 383.3 g/mol
InChI Key: ZMUAGJGOAJMMGR-ZEBQLFGGSA-N
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Description

(2E)-3-(Furan-2-YL)-N-({N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, an indole derivative, and a nitro group, making it a subject of interest for researchers studying its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(Furan-2-YL)-N-({N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with an appropriate hydrazine derivative, followed by cyclization and nitration steps. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(Furan-2-YL)-N-({N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The furan and indole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce amine-substituted indole compounds.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(Furan-2-YL)-N-({N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

Biologically, this compound is investigated for its potential as a bioactive molecule. Its interactions with enzymes, proteins, and other biomolecules are of particular interest, as these interactions can reveal insights into its potential therapeutic applications.

Medicine

In medicine, researchers explore the compound’s potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for developing new treatments for various diseases.

Industry

Industrially, (2E)-3-(Furan-2-YL)-N-({N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide is used in the synthesis of advanced materials and as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of (2E)-3-(Furan-2-YL)-N-({N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This can result in changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(Furan-2-YL)-N-({N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide shares similarities with other furan and indole derivatives, such as furan-2-carbaldehyde and indole-3-carboxaldehyde.
  • Nitro-substituted compounds, like 5-nitroindole, also exhibit comparable chemical properties and reactivity.

Uniqueness

The uniqueness of (2E)-3-(Furan-2-YL)-N-({N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide lies in its combined structural features, which confer distinct reactivity and biological activity. The presence of both furan and indole rings, along with the nitro group, makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C17H13N5O6

Molecular Weight

383.3 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-[(2-hydroxy-5-nitro-1H-indol-3-yl)diazenyl]-2-oxoethyl]prop-2-enamide

InChI

InChI=1S/C17H13N5O6/c23-14(6-4-11-2-1-7-28-11)18-9-15(24)20-21-16-12-8-10(22(26)27)3-5-13(12)19-17(16)25/h1-8,19,25H,9H2,(H,18,23)/b6-4+,21-20?

InChI Key

ZMUAGJGOAJMMGR-ZEBQLFGGSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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